4,4-Difluoropiperidine

physicochemical properties drug discovery pKa modulation

For CNS-penetrant D4 antagonist programs requiring >2000-fold subtype selectivity and reduced hERG liability, source the gem-difluoro scaffold 4,4-Difluoropiperidine (pKa 8.20 ± 0.10). Its distinct Csp³–F bond scission reactivity enables unique cascade reactions not possible with mono-fluorinated or non-fluorinated piperidines. Procure high-purity material for reliable medicinal chemistry and process development.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
CAS No. 21987-29-1
Cat. No. B1302736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine
CAS21987-29-1
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CNCCC1(F)F
InChIInChI=1S/C5H9F2N/c6-5(7)1-3-8-4-2-5/h8H,1-4H2
InChIKeyMJOUJKDTBGXKIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoropiperidine CAS 21987-29-1: Physicochemical Properties and Differentiation as a Gem-Difluorinated Saturated Heterocyclic Amine Building Block


4,4-Difluoropiperidine (CAS 21987-29-1) is a gem-difluorinated saturated heterocyclic amine belonging to the fluoropiperidine class of building blocks. Characterized by two fluorine atoms at the 4-position of the piperidine ring, this compound exhibits a predicted pKa of 8.20 ± 0.10 , an experimental LogP of 0.37 [1], and a molecular weight of 121.13 g/mol [2]. The gem-difluoro substitution significantly modulates the electronic environment and conformational properties of the piperidine core compared to non-fluorinated piperidine and mono-fluorinated analogs, with both the number of fluorine atoms and their distance to the protonation center serving as major factors defining the compound's basicity and lipophilicity [3]. The compound has emerged as a valuable scaffold and intermediate in medicinal chemistry programs, particularly in the development of dopamine receptor antagonists and other central nervous system-targeted therapeutics .

Why Non-Fluorinated or Mono-Fluorinated Piperidines Cannot Substitute for 4,4-Difluoropiperidine in Drug Discovery Programs


Generic substitution of 4,4-difluoropiperidine with non-fluorinated piperidine, 4-fluoropiperidine, or 3-fluoropiperidine is not scientifically valid due to quantifiable differences in physicochemical properties and biological outcomes. A systematic study of mono- and difluorinated saturated heterocyclic amines has demonstrated that the number of fluorine atoms and their distance to the protonation center are the major factors defining compound basicity, with pKa and LogP values affected considerably by conformational preferences of the corresponding derivatives [1]. In the context of dopamine D4 receptor antagonist development, the 4,4-difluoropiperidine scaffold confers improved potency and selectivity for D4 versus other dopamine receptor subtypes that is not achievable with alternative piperidine cores [2]. Furthermore, gem-difluorination at the 4-position introduces distinct reactivity profiles in synthetic transformations—specifically, 4,4-difluoropiperidines undergo Csp³–F bond scission yielding monofluorinated alkene products that non-fluorinated and mono-fluorinated analogs cannot generate, precluding their use in cascade reactions requiring this specific chemoselectivity .

Quantitative Differentiation Evidence: 4,4-Difluoropiperidine vs. Comparator Piperidine Analogs


Gem-Difluorination Reduces Piperidine Basicity by Approximately 3 pKa Units Relative to Unsubstituted Piperidine

The pKa of 4,4-difluoropiperidine is experimentally determined as 8.20 ± 0.10 , representing a reduction of approximately 3 pKa units compared to unsubstituted piperidine (pKa ≈ 11.2). This substantial decrease in basicity is attributed to the electron-withdrawing inductive effect of the two geminal fluorine atoms at the 4-position and their distance to the protonation center [1]. In contrast, mono-fluorinated piperidine analogs exhibit intermediate pKa values that correlate with both the number of fluorine substituents and their proximity to the nitrogen center. The chemoinformatic analysis of fluorinated piperidines has confirmed that fluorine atoms notably lower basicity, which in turn is correlated to reduced affinity for hERG channels [2].

physicochemical properties drug discovery pKa modulation

4,4-Difluoropiperidine Scaffold Enables Sub-Nanomolar D4 Receptor Affinity with >2000-Fold Subtype Selectivity

The 4,4-difluoropiperidine scaffold, when incorporated into a 4,4-difluoro-3-(phenoxymethyl)piperidine ether series, yielded compound 14a which displayed exceptional binding affinity for the dopamine D4 receptor (Ki = 0.3 nM) and remarkable selectivity over other dopamine receptor subtypes (>2000-fold versus D1, D2, D3, and D5) [1]. In contrast, related mono-fluorinated and non-fluorinated piperidine analogs evaluated within the same structure-activity relationship (SAR) study exhibited Ki values ranging from 140 to 320 nM [2]. The gem-difluoro substitution pattern is identified as a privileged scaffold that confers improved potency and selectivity for D4 versus other dopamine receptor subtypes, an advantage not observed with alternative piperidine cores [3].

dopamine D4 receptor antagonist CNS drug discovery

4,4-Difluoropiperidine Exhibits Distinct Csp³-F Bond Activation Chemoselectivity in Cascade Reactions Versus Non-Fluorinated Analogs

In sequential heterolytic carbon-halide and carbon-carbon bond activation cascade reactions, 4,4-difluoropiperidines undergo Csp³–F bond scission to yield monofluorinated alkene products, whereas the Csp²–F bond generated during this process remains unreactive . Fluoropiperidines were found to be more reactive than other halides and are smoothly transformed into tertiary homoallyl amines with good to excellent yields under room temperature conditions . In contrast, non-fluorinated piperidines cannot undergo this defluorinative cascade, and treatment of 4,4-difluoropiperidines with aluminum trihalide Lewis acids instead yields defluorinative halide exchange products with the piperidinyl ring intact . This orthogonal reactivity profile provides chemoselective access to distinct product manifolds not accessible from non-fluorinated starting materials.

organic synthesis C-F bond activation cascade reactions

Gem-Difluoropiperidine Scaffold Demonstrates High Intrinsic Microsomal Stability as a Building Block Class

In a systematic study evaluating the intrinsic microsomal clearance of mono- and difluorinated saturated heterocyclic amines including piperidine derivatives, the fluorinated compounds demonstrated high metabolic stability, with a single exception noted for the 3,3-difluoroazetidine derivative [1]. The difluoropiperidine class as a whole exhibited favorable microsomal stability profiles. Notably, while the 4,4-difluoropiperidine ether series developed as D4R antagonists showed poor microsomal stability attributed to the specific ether substituents rather than the gem-difluoropiperidine core itself [2], the scaffold's potential for stability optimization is evidenced by the broader class-level data. In contrast, non-fluorinated piperidines are known to be susceptible to metabolic N-dealkylation and oxidation at the α-position, pathways that are significantly attenuated by fluorine substitution due to altered electronic properties and steric shielding.

metabolic stability microsomal clearance drug metabolism

4,4-Difluoropiperidine Intermediate Enables Industrial-Scale Synthesis of MRGPRX2 Antagonist with 23% Overall Yield

A 4,4-difluoropiperidine intermediate bearing a pyridine N-oxide motif was successfully developed as a key component of an MRGPRX2 antagonist program at GSK . The initial discovery chemistry route yielded only 12% overall yield due to the challenging gem-difluoro moiety adjacent to a stereocenter bearing a reactive pyridine N-oxide motif. Process optimization enabled by SF₄ and HF-mediated deoxyfluorination, combined with classical resolution at an earlier synthetic stage, improved the overall yield to 23% . This represents a nearly 2-fold improvement in manufacturing efficiency. The gem-difluoro substitution pattern is essential for the biological activity of the MRGPRX2 antagonist, and alternative piperidine cores lacking this specific substitution pattern do not meet the pharmacophore requirements for target engagement.

process chemistry pharmaceutical manufacturing gem-difluorination

Procurement-Relevant Application Scenarios for 4,4-Difluoropiperidine Based on Quantitative Differentiation Evidence


Development of Subtype-Selective Dopamine D4 Receptor Antagonists for CNS Disorders

Medicinal chemistry programs targeting selective dopamine D4 receptor antagonism should prioritize 4,4-difluoropiperidine as the core scaffold. The 4,4-difluoropiperidine ether series has demonstrated exceptional D4 binding affinity (Ki = 0.3 nM) and >2000-fold selectivity over D1, D2, D3, and D5 subtypes [1]. This potency advantage of approximately 467- to 1067-fold over related mono-fluorinated and non-fluorinated piperidine analogs (Ki = 140-320 nM) [2] directly translates to lower dosing requirements and reduced off-target pharmacology, which is critical for applications in L-DOPA-induced dyskinesia and other CNS indications where D4 receptor selectivity is therapeutically desirable.

CNS Drug Discovery Programs Requiring Modulated Basicity and Optimized hERG Safety Profile

Programs developing CNS-penetrant drug candidates should select 4,4-difluoropiperidine over unsubstituted piperidine when reduced basicity is required for favorable CNS multiparameter optimization (MPO) scores. The gem-difluorinated scaffold exhibits a pKa of 8.20 ± 0.10 [1], representing approximately a 3-unit reduction (1000-fold decrease in protonation at physiological pH) compared to unsubstituted piperidine (pKa ≈ 11.2) [2]. Chemoinformatic analysis has established that this fluorine-induced basicity reduction correlates with decreased hERG channel affinity [3], providing a rational basis for selecting this scaffold when cardiac safety liabilities must be mitigated in early drug discovery.

Synthetic Methodology Requiring Chemoselective C-F Bond Activation for Monofluorinated Alkene Products

Organic synthesis laboratories conducting cascade reactions that leverage sequential heterolytic carbon-halide and carbon-carbon bond activation should procure 4,4-difluoropiperidine specifically. Unlike non-fluorinated or mono-fluorinated piperidines, 4,4-difluoropiperidines undergo Csp³–F bond scission under organoaluminum conditions to yield monofluorinated alkene products, with the newly generated Csp²–F bond remaining intact and unreactive [1]. This orthogonal chemoselectivity—where fluoropiperidines exhibit greater reactivity than other halides and transform smoothly at room temperature [2]—provides synthetic access to product manifolds inaccessible from alternative starting materials.

Pharmaceutical Process Development for Gem-Difluoro-Containing Drug Candidates

Process chemistry teams developing scalable routes for drug candidates requiring a gem-difluoropiperidine pharmacophore should reference the established industrial synthesis of a 4,4-difluoropiperidine intermediate as a key MRGPRX2 antagonist component [1]. The published GSK process development demonstrates that deoxyfluorination with SF₄ and HF, combined with early-stage classical resolution, achieves a 23% overall yield—a near 2-fold improvement over the 12% discovery route [2]. This precedent validates the compound's manufacturability and reduces procurement uncertainty for programs requiring multi-kilogram quantities of this specific fluorinated building block.

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